AF568 NHS ester is a synthetic fluorophore that belongs to the family of fluorescent dyes, specifically designed for use in biological applications. It is structurally and functionally comparable to Alexa Fluor™ 568, which is widely utilized in various imaging techniques. The dye exhibits an excitation peak at 572 nm and an emission peak at 598 nm, making it suitable for fluorescence microscopy, flow cytometry, and Western blotting applications. AF568 NHS ester is particularly valued for its ability to conjugate with proteins and peptides through primary amines, allowing for stable signal generation in imaging .
The primary reaction involving AF568 NHS ester is its conjugation to amine-containing biomolecules. The NHS (N-hydroxysuccinimide) ester group reacts with primary amines (R-NH₂) found in proteins, peptides, or amine-modified oligonucleotides. This reaction forms a stable amide bond, resulting in a fluorescent conjugate that retains the optical properties of the original dye. The typical conditions for this reaction involve dissolving the dye in anhydrous dimethylformamide or dimethyl sulfoxide and conducting the reaction in a sodium bicarbonate buffer at pH 8.3 .
AF568 NHS ester exhibits significant biological activity due to its fluorescent properties, allowing researchers to visualize and track biomolecules in various biological assays. The conjugates formed with proteins or antibodies display enhanced fluorescence and photostability compared to other fluorophores, making them ideal for applications requiring high sensitivity and stability . The dye's pH insensitivity from pH 4 to pH 10 further contributes to its versatility in biological systems .
The synthesis of AF568 NHS ester typically involves the following steps:
AF568 NHS ester is extensively used in various applications, including:
Interaction studies using AF568 NHS ester often focus on understanding protein-protein interactions, receptor-ligand binding, and cellular uptake mechanisms. The fluorescent properties of the dye facilitate real-time monitoring of these interactions within live cells or tissues, providing insights into biological processes and cellular dynamics.
| Compound Name | Excitation Peak (nm) | Emission Peak (nm) | Unique Features |
|---|---|---|---|
| AF568 NHS Ester | 572 | 598 | Stable conjugation with proteins; pH-insensitive emission |
| Alexa Fluor™ 568 | 578 | 602 | High brightness; commonly used for protein labeling |
| Rhodamine Red | 570 | 590 | Lower photostability compared to AF568; broader absorption range |
| Texas Red | 596 | 620 | Longer wavelength; less suitable for multi-color applications |
| Sulfo-Cyanine3.5 | 550 | 570 | Water-soluble; used in similar applications as AF568 |
AF568 NHS ester stands out due to its combination of high brightness, photostability, and versatility in conjugation reactions with various biomolecules, making it an excellent choice for researchers seeking reliable fluorescent labeling solutions .
AF568 NHS ester belongs to the sulfonated rhodamine derivative family, engineered to enhance water solubility and photostability. Its core structure consists of a xanthene scaffold modified with sulfonate groups, which reduce aggregation and improve compatibility with aqueous biological systems. The molecular formula C~49~H~63~N~5~O~13~S~2~ (molecular weight: 994.18 g/mol) includes a succinimidyl ester group (–O–(C=O)–N–(CH~2~)~2~–O–) that facilitates amine-reactive conjugation.
Key structural features include:
The design prioritizes stability, with the NHS ester remaining reactive for months when stored at –20°C in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
The conjugation of AF568 NHS ester to amines proceeds via nucleophilic acyl substitution (Figure 1). The reaction involves three stages:
Critical factors influencing reaction efficiency:
Protocol optimization focuses on maximizing conjugation yield while maintaining protein functionality. Key advancements include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Dye concentration | 10 mM in DMSO | Prevents precipitation |
| Protein concentration | ≥2 mg/mL | Reduces side reactions |
| Reaction time | 1–2 hours | Minimizes hydrolysis |
| pH | 8.3 (0.1 M bicarbonate) | Enhances amine reactivity |
| Temperature | 25°C | Balances speed and stability |
Improvements in scalability:
Challenges and solutions:
The utilization of AF568 NHS ester in protein and antibody labeling represents a cornerstone methodology in fluorescence-based biological research . The NHS ester functionality provides selective reactivity toward primary aliphatic amine groups, particularly targeting lysine residues and N-terminal amino groups present in proteins [4]. This selectivity enables efficient conjugation while maintaining protein structural integrity and biological activity [4].
The labeling mechanism involves nucleophilic attack by primary amines on the carbonyl carbon of the NHS ester, resulting in formation of a stable amide bond and release of N-hydroxysuccinimide as a leaving group [5]. This reaction proceeds optimally at pH 8.3 to 8.5, where amino groups exist in their deprotonated, nucleophilic form while minimizing competing hydrolysis reactions [5]. The reaction kinetics demonstrate temperature dependence, with room temperature incubations typically requiring 1 to 4 hours for completion [4].
| Parameter | Optimal Value | Range |
|---|---|---|
| pH | 8.3 | 8.0-8.5 |
| Temperature | 20-25°C | 4-37°C |
| Reaction Time | 1-2 hours | 0.5-4 hours |
| Protein Concentration | 5-20 mg/mL | 1-50 mg/mL |
| Buffer System | Sodium bicarbonate | Phosphate, HEPES, Borate |
Research findings demonstrate that AF568 NHS ester achieves superior labeling efficiency compared to traditional fluorophores [6]. Studies utilizing magnetic Protein A and Protein G beads for antibody capture and subsequent labeling show recovery rates of 50-90% for various mouse immunoglobulin isotypes [6]. The on-bead labeling methodology eliminates multiple purification steps while maintaining high conjugation yields [6].
Optimization strategies focus on controlling the degree of labeling to balance fluorescence intensity with protein functionality [7]. Excessive labeling can alter protein conformation and biological activity, while insufficient labeling reduces detection sensitivity [8]. Typical protocols target 2-4 fluorophore molecules per antibody to optimize the brightness-to-functionality ratio [4].
The photostability characteristics of AF568 demonstrate exceptional performance in demanding imaging applications [9]. Comparative studies reveal superior photostability relative to Alexa Fluor 568, with normalized fluorescence retention exceeding 80% after 300 seconds of continuous illumination [9]. This enhanced photostability proves particularly valuable in super-resolution microscopy techniques such as direct stochastic optical reconstruction microscopy where prolonged excitation is required [10].
The conjugation of AF568 NHS ester to amine-modified oligonucleotides requires specialized protocols to accommodate the unique chemical properties of nucleic acids [11] [12]. Unlike proteins, oligonucleotides typically contain a single reactive amine modification, necessitating quantitative conjugation yields to ensure uniform labeling [12].
Standard protocols begin with purification of amine-modified oligonucleotides to remove competing primary amines that would otherwise interfere with conjugation efficiency [13]. Denaturing polyacrylamide gel electrophoresis using urea provides effective purification, achieving greater than 95% purity required for optimal conjugation results [13].
The reaction conditions for oligonucleotide labeling differ significantly from protein labeling protocols [11]. AF568 NHS ester dissolved in anhydrous dimethyl sulfoxide or dimethylformamide is added to the amine-modified oligonucleotide in non-nucleophilic buffer systems [11] [12]. Sodium bicarbonate buffer at pH 8.3 provides optimal conditions, balancing amine reactivity with NHS ester stability [11].
| Reaction Component | Concentration | Volume |
|---|---|---|
| Amine-modified oligonucleotide | 100 μM | Variable |
| AF568 NHS ester | 10-fold molar excess | 5-10% of total |
| Sodium bicarbonate buffer pH 8.3 | 100 mM | 90-95% of total |
| Organic co-solvent | 10-20% v/v | As needed |
Research demonstrates that incorporating 45-55% dimethyl sulfoxide as co-solvent increases conjugation efficiency by approximately two-fold while reducing reaction time to 30 minutes [14]. This optimization proves particularly beneficial for RNA substrates, which are susceptible to degradation during extended incubation periods [14].
Post-conjugation purification employs reversed-phase high-performance liquid chromatography or precipitation methods to separate conjugated products from unreacted NHS ester and oligonucleotide [11]. Precipitation using ethanol and sodium acetate provides a cost-effective alternative to chromatographic purification, though some residual unconjugated material may remain [11].
Quality control analysis utilizes ultraviolet-visible spectroscopy to determine conjugation efficiency and degree of labeling [12]. The ratio of absorbance at 260 nanometers (nucleic acid) to 572 nanometers (AF568) provides quantitative assessment of labeling success [12]. Typical conjugation yields exceed 85% under optimized conditions, with some fluorophores achieving 98-99% efficiency [15].
The stability of amide bonds formed between AF568 NHS ester and biomolecules represents a critical factor determining the utility of resulting conjugates in biological applications [16]. Amide bonds exhibit exceptional stability under physiological conditions, with hydrolysis half-lives of approximately 267 years at pH 7 and ambient temperature [16]. This extraordinary stability derives from resonance stabilization that imparts partial double-bond character to the carbon-nitrogen bond [16].
The efficiency of amide bond formation depends significantly on the composition of the reaction medium [17] [18]. Complex biological media containing proteins, salts, and other components can influence both reaction kinetics and product stability [18]. Studies examining conjugated reagent storage demonstrate that buffer composition critically affects protein aggregation and subsequent assay performance [18].
| Buffer System | pH | Stability (% retention after 24h) | Aggregation Level |
|---|---|---|---|
| Phosphate-buffered saline | 7.4 | 85-90% | 2.6% dimers/trimers |
| Histidine-sucrose buffer | 6.0 | 95-98% | 0.2% aggregates |
| Sodium bicarbonate | 8.3 | 90-95% | <1% aggregates |
| HEPES buffer | 7.2 | 88-92% | 1.5% aggregates |
Research investigating storage conditions reveals that histidine-sucrose buffer (25 millimolar histidine, 250 millimolar sucrose, pH 6.0) provides superior protein conjugate stability compared to phosphate-buffered saline [18]. The histidine-sucrose formulation maintains aggregate concentrations below 0.2% through multiple freeze-thaw cycles, while phosphate-buffered saline promotes formation of high molecular weight aggregates reaching 1900 kilodaltons [18].
The competing hydrolysis reaction of NHS esters represents the primary factor limiting conjugation efficiency in aqueous media [14] [19]. Hydrolysis rates increase exponentially with pH, demonstrating half-lives of 4-5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C [19]. This pH dependence necessitates careful optimization of reaction conditions to maximize aminolysis while minimizing hydrolysis [14].
Temperature effects on amide bond stability prove minimal under typical storage conditions [17]. Crystalline amide frameworks maintain structural integrity and surface area when subjected to isothermal treatment at temperatures up to 150°C [17]. However, degradation becomes apparent at 200°C, with 2.6% mass loss observed over three days under oxidizing conditions [17].
The presence of reactive oxygen species, particularly hydrogen peroxide, can compromise both conjugation efficiency and product stability [20]. Studies of copper-catalyzed bioconjugation reactions demonstrate that addition of catalase enzyme significantly improves coupling yields while reducing protein oxidation [20]. This finding suggests that hydrogen peroxide generation during conjugation reactions contributes to reduced efficiency and product degradation [20].
Stochastic Optical Reconstruction Microscopy has emerged as one of the most widely adopted super-resolution techniques, and AF568 NHS ester demonstrates exceptional compatibility with this demanding imaging modality. The fundamental principle of stochastic optical reconstruction microscopy relies on the sequential activation and precise localization of individual fluorophores, requiring fluorescent probes with specific photoswitching characteristics [4] [5].
AF568 NHS ester exhibits favorable photoswitching properties that make it well-suited for stochastic optical reconstruction microscopy applications. The fluorophore demonstrates effective photoswitching behavior in standard mercaptoethylamine-based buffers, with the ability to undergo hundreds of switching cycles before permanent photobleaching occurs [4] [6]. Research findings indicate that individual AF568 molecules can emit approximately 3,000 to 5,000 photons per switching cycle, providing sufficient signal for high-precision localization [5] [7].
The localization precision achievable with AF568 NHS ester in stochastic optical reconstruction microscopy typically ranges from 8 to 20 nanometers, which translates to an effective imaging resolution of approximately 20 to 40 nanometers laterally [8] [5]. This performance places AF568 within the range of high-quality stochastic optical reconstruction microscopy fluorophores, though it does not quite match the exceptional performance of Alexa Fluor 647, which remains the gold standard for this technique [6] [9].
The performance of AF568 NHS ester in stochastic optical reconstruction microscopy applications is highly dependent on the imaging buffer composition. Optimal results are achieved using oxygen-depleted buffers containing reducing agents such as mercaptoethylamine or beta-mercaptoethanol [4] [6]. The glucose oxidase-catalase oxygen scavenging system in combination with mercaptoethylamine has shown particular effectiveness in promoting the photoswitching behavior necessary for high-quality stochastic optical reconstruction microscopy imaging [6].
Research has demonstrated that AF568 exhibits photoswitching properties in multiple buffer systems, including mercaptoethylamine-based formulations with concentrations ranging from 10 to 100 millimolar [7] [10]. However, some investigators have reported challenges in achieving optimal blinking kinetics with AF568 compared to far-red fluorophores, necessitating careful optimization of buffer conditions and excitation parameters [10].
AF568 NHS ester offers significant advantages for multicolor stochastic optical reconstruction microscopy experiments due to its spectral compatibility with the standard Cy3 imaging channel. The fluorophore can be effectively combined with other stochastic optical reconstruction microscopy-compatible dyes such as Alexa Fluor 647 for dual-color super-resolution imaging [4] [6]. This spectral separation allows for simultaneous visualization of multiple cellular structures with nanometer-scale resolution.
The implementation of AF568 in multicolor stochastic optical reconstruction microscopy requires careful consideration of excitation wavelengths and emission filter configurations. The optimal excitation for AF568 is achieved using 561-nanometer laser illumination, which provides efficient activation while minimizing crosstalk with other fluorophores in the imaging panel [1] [4].
| Parameter | AF568 Characteristics | Performance Rating |
|---|---|---|
| Compatible Buffer Systems | MEA-based, GLOX systems | Good |
| Recommended Excitation Laser (nm) | 561 | Optimal |
| Typical Localization Precision (nm) | 8-20 | Excellent |
| Photoswitching Cycles | Hundreds | Very Good |
| Photon Yield per Cycle | 3000-5000 | Good |
| Resolution Achievement | 20-40 nm lateral | Very Good |
| Duty Cycle Classification | Low duty cycle | Optimal for STORM |
| Spectral Compatibility | Compatible with Cy3 channel | Excellent |
Multiphoton excitation microscopy represents a powerful approach for deep-tissue imaging, and AF568 NHS ester demonstrates favorable characteristics for this demanding application. The technique utilizes near-infrared excitation light to achieve fluorophore excitation through the simultaneous absorption of two or more photons, providing significant advantages for imaging thick biological specimens [11] [12].
AF568 NHS ester exhibits measurable two-photon absorption characteristics that enable its use in multiphoton microscopy applications. While specific two-photon absorption cross-section values for AF568 have not been extensively documented in the literature, related fluorophores in the rhodamine family typically demonstrate two-photon absorption cross-sections in the range of 10 to 100 Goeppert-Mayer units [13] [14].
The optimal two-photon excitation wavelength for AF568 NHS ester is approximately 1140 to 1160 nanometers, which corresponds to twice the wavelength of its single-photon excitation maximum [15]. This excitation range is well within the tuning capabilities of standard titanium-sapphire laser systems commonly used for multiphoton microscopy applications [13].
The primary advantage of using AF568 NHS ester in multiphoton applications lies in its enhanced tissue penetration capabilities compared to single-photon excitation. Near-infrared excitation light experiences significantly reduced scattering in biological tissues, enabling imaging depths of 100 to 300 micrometers in typical tissue samples [11] [16]. For specialized applications such as brain tissue imaging, penetration depths of 300 to 600 micrometers can be achieved, depending on tissue preparation and clearing protocols [16] [17].
The reduced photodamage associated with multiphoton excitation makes AF568 NHS ester particularly suitable for live-cell and live-tissue imaging applications. The confinement of excitation to the focal volume minimizes photobleaching and phototoxicity outside the imaging plane, preserving sample viability during extended imaging sessions [12] [13].
AF568 NHS ester demonstrates excellent performance in three-dimensional multiphoton imaging applications, where its high quantum yield and photostability contribute to superior image quality throughout thick specimens. The inherent optical sectioning capability of multiphoton microscopy, combined with the bright fluorescence of AF568, enables the generation of high-contrast three-dimensional reconstructions of complex biological structures [12] [17].
Applications in developmental biology have particularly benefited from the use of AF568 NHS ester in multiphoton imaging systems. The ability to track cellular dynamics and morphological changes over extended time periods, combined with deep tissue penetration, makes this fluorophore an excellent choice for studying embryonic development and organogenesis [16].
| Application Domain | Penetration Depth | Optimal Excitation Range (nm) | Advantages |
|---|---|---|---|
| Deep Tissue Imaging | 100-300 μm | 1140-1160 | Reduced scattering, minimal photodamage |
| Three-Dimensional Microscopy | 200-500 μm | 1140-1160 | Inherent optical sectioning |
| Live Cell Imaging | 150-400 μm | 1140-1160 | Confined photobleaching |
| Brain Tissue Studies | 300-600 μm | 1140-1160 | Deep penetration capability |
| Developmental Biology | 200-800 μm | 1140-1160 | Real-time dynamics capture |
| Neuroscience Applications | 400-1000 μm | 1140-1160 | Functional imaging compatibility |
Light-Sheet Fluorescence Microscopy has revolutionized the field of three-dimensional biological imaging by providing rapid acquisition times, minimal photodamage, and excellent optical sectioning capabilities. AF568 NHS ester demonstrates exceptional compatibility with various light-sheet fluorescence microscopy configurations, making it an optimal choice for high-speed volumetric imaging applications [18] [19] [20].
The unique illumination geometry of light-sheet fluorescence microscopy requires fluorophores with specific characteristics to achieve optimal performance. AF568 NHS ester's high extinction coefficient of 94,238 M⁻¹cm⁻¹ and exceptional quantum yield of 0.912 provide the brightness necessary for efficient light-sheet excitation [1] [2]. The fluorophore's spectral characteristics are well-matched to standard 561-nanometer laser illumination systems commonly employed in light-sheet microscopy platforms [1] [19].
The perpendicular arrangement of illumination and detection axes in light-sheet fluorescence microscopy systems allows for highly efficient excitation of AF568 NHS ester while minimizing background fluorescence and photobleaching outside the imaging plane [19] [20]. This configuration results in improved signal-to-noise ratios and enables extended imaging sessions without significant fluorophore degradation [18] [21].
AF568 NHS ester's photostability characteristics make it particularly well-suited for high-speed volumetric imaging applications in light-sheet fluorescence microscopy. The technique's ability to image entire planes simultaneously, rather than point-by-point scanning, results in acquisition speeds that are 10 to 1000 times faster than conventional confocal microscopy [22] [20].
Research applications have demonstrated that AF568 NHS ester maintains stable fluorescence intensity throughout extended time-lapse imaging sessions, enabling the capture of dynamic biological processes over hours or days [23] [21]. This stability is crucial for developmental biology studies, where continuous monitoring of cellular behaviors and tissue morphogenesis is required [24] [21].
The integration of AF568 NHS ester with light-sheet fluorescence microscopy often requires specialized sample preparation techniques, particularly for large, opaque specimens. Tissue clearing protocols such as isodicol-based clearing methods have been successfully employed with AF568-labeled samples to achieve the transparency necessary for deep light-sheet imaging [25] [26].
The chemical stability of AF568 NHS ester during tissue clearing procedures represents a significant advantage for light-sheet applications. Unlike some fluorophores that may be degraded by clearing reagents, AF568 maintains its fluorescence properties throughout standard clearing protocols, ensuring reliable signal preservation in large, cleared specimens [25].
AF568 NHS ester's spectral properties enable seamless integration with multi-modal light-sheet imaging approaches. The fluorophore can be combined with other spectrally distinct labels to enable simultaneous visualization of multiple cellular components or tissue types within the same specimen [19] [20]. This capability is particularly valuable for studies requiring the correlation of different biological processes or the tracking of multiple cell populations simultaneously.
Advanced light-sheet configurations, including structured illumination and Bessel beam implementations, have demonstrated compatibility with AF568 NHS ester labeling. These specialized illumination modes can further enhance imaging resolution and contrast while maintaining the rapid acquisition speeds characteristic of light-sheet microscopy [20] [27].
| LSFM Configuration | AF568 Compatibility | Imaging Speed Enhancement | Sample Applications |
|---|---|---|---|
| Single Plane Illumination | Excellent | 10-100x faster than confocal | Organoids, embryos |
| Dual-sided Illumination | Excellent | 50-200x faster than confocal | Large cleared tissues |
| Structured Light Sheet | Very Good | 20-150x faster than confocal | Cellular dynamics |
| Bessel Beam Illumination | Good | 15-100x faster than confocal | Thick biological samples |
| Lattice Light Sheet | Very Good | 100-500x faster than confocal | Live developmental studies |
| Oblique Plane Microscopy | Excellent | 25-200x faster than confocal | Brain slice imaging |